Methyl 3-(1-cyanocyclobutyl)butanoate
Overview
Description
“Methyl 3-(1-cyanocyclobutyl)butanoate” is a chemical compound with the CAS Number: 1461713-32-5 . It has a molecular weight of 181.23 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H15NO2/c1-8(6-9(12)13-2)10(7-11)4-3-5-10/h8H,3-6H2,1-2H3 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . More detailed physical and chemical properties were not available in the search results.Scientific Research Applications
Cyanoacrylate Applications in Medicine
Cyanoacrylate, a compound with adhesive properties, is widely used in medical and dental fields as a skin suture. Long-chain cyanoacrylates offer less toxicity, making them suitable for medical use, especially for surface areas and tension-free applications. This suggests that compounds with cyano groups might have potential applications in developing medical adhesives or sutures, provided their toxicity profiles are favorable (González, 2012).
Flavor Compounds in Foods
Branched aldehydes, important for flavor in both fermented and non-fermented food products, are produced and degraded from amino acids. The review of these processes provides insights into how specific structural features of molecules like Methyl 3-(1-cyanocyclobutyl)butanoate could influence their role as flavor compounds or precursors in food technology (Smit, Engels, & Smit, 2009).
Biodiesel Combustion
In the context of biodiesel, the study of surrogate molecules such as methyl butanoate to model biodiesel combustion reveals the importance of the ester group in combustion processes. This suggests potential research applications of this compound in alternative fuel research, focusing on its combustion characteristics and its role in reducing soot formation (Lai, Lin, & Violi, 2011).
Toxicity and Environmental Impact
The toxicity profile and environmental impact of compounds are critical for their application. Research on organotin compounds provides a framework for understanding how substitutions in the molecular structure can affect toxicity towards microorganisms, which is essential for evaluating the environmental safety of new compounds (Cooney, 1995).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Biochemical Analysis
Biochemical Properties
Methyl 3-(1-cyanocyclobutyl)butanoate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may act as a substrate for certain enzymes, leading to the formation of specific products. Additionally, it can bind to proteins, altering their conformation and activity. These interactions are crucial for understanding the biochemical pathways in which this compound is involved .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in cellular responses. It can also affect the expression of genes involved in critical cellular processes, thereby altering cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity. It may also interact with DNA or RNA, influencing gene expression. These binding interactions and changes in enzyme activity are essential for understanding how this compound exerts its effects at the molecular level .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have beneficial effects, such as modulating specific biochemical pathways. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects of this compound is crucial for determining its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may be metabolized by specific enzymes, leading to the formation of intermediate products that participate in further biochemical reactions. These interactions are essential for understanding the metabolic pathways in which this compound is involved .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation. Understanding how this compound is transported and distributed is important for determining its effects on cellular and tissue function .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms are crucial for understanding how this compound exerts its effects at the subcellular level .
Properties
IUPAC Name |
methyl 3-(1-cyanocyclobutyl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8(6-9(12)13-2)10(7-11)4-3-5-10/h8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKVAGPCJMNMKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C1(CCC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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